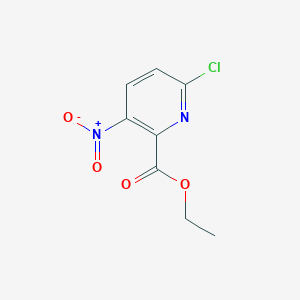

Ethyl 6-chloro-3-nitropicolinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 6-chloro-3-nitropicolinate is a chemical compound with the molecular formula C8H7ClN2O4 . It is used for research and development .

Molecular Structure Analysis

The molecular weight of Ethyl 6-chloro-3-nitropicolinate is 230.61 . The compound is stored in an inert atmosphere at 2-8°C .

Physical And Chemical Properties Analysis

Ethyl 6-chloro-3-nitropicolinate has a molecular weight of 230.61 . It is stored in an inert atmosphere at 2-8°C .

Aplicaciones Científicas De Investigación

Ethylene Polymerization Catalysts

Nitroarylamine ligands and their nickel complexes exhibit high activities for ethylene polymerization, indicating that similar nitroaromatic compounds, such as Ethyl 6-chloro-3-nitropicolinate, could be explored for catalytic applications in polymer synthesis (Zhang, Hao, Sun, & Redshaw, 2011).

Antimycotic Activity

Certain nitroaromatic compounds have shown strong inhibition against various microorganisms, suggesting that Ethyl 6-chloro-3-nitropicolinate could have potential antimycotic or antibacterial properties (Cziáky, Kóródi, Frank, & Czink, 1996).

Phospholipid Metabolism in Tumor Cells

Research on chloroethylnitrosourea antineoplastic drugs affecting phospholipid metabolism in melanoma tumors could provide a foundation for studying the effects of similar nitrochloro compounds on cellular metabolism and survival mechanisms (Morvan, Demidem, Papon, De Latour, & Madelmont, 2002).

Synthesis of Biologically Active Compounds

The synthesis of Ethyl 4-(4-nitrophenoxy) picolinate and its role as an intermediate in producing various biologically active compounds highlight the importance of nitroaromatic esters in pharmaceutical research. This suggests that Ethyl 6-chloro-3-nitropicolinate could also serve as a key intermediate in synthesizing new drugs or bioactive molecules (Xiong, Gao, Yang, Tang, & Zheng, 2019).

Potential Anticancer Agents

The exploration of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derived from nitroaromatic compounds for their effects on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia provides a basis for investigating Ethyl 6-chloro-3-nitropicolinate in cancer research (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 6-chloro-3-nitropyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O4/c1-2-15-8(12)7-5(11(13)14)3-4-6(9)10-7/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYYRHKUFWKCBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2834915.png)

![6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2834916.png)

![2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2834920.png)

![Tert-butyl (1S,5R)-6-[(6-bromopyridine-3-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2834922.png)

![4-(4-fluorobenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2834923.png)

![(Z)-13-acetyl-2-benzylidene-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2834926.png)

![6-((2-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2834928.png)

methanone](/img/structure/B2834929.png)

![N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2834937.png)